molecular formula C10H13ClOS B13286162 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol

2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol

Cat. No.: B13286162
M. Wt: 216.73 g/mol
InChI Key: GVWSTNJSQNOWDH-UHFFFAOYSA-N
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Description

2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13ClOS It is characterized by the presence of a chlorothiophene ring attached to a cyclopentan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the following steps:

    Formation of the Chlorothiophene Intermediate: The starting material, 3-chlorothiophene, is synthesized through chlorination of thiophene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Alkylation Reaction: The chlorothiophene intermediate is then subjected to an alkylation reaction with cyclopentanone. This step involves the use of a strong base, such as sodium hydride, to deprotonate the cyclopentanone, followed by the addition of the chlorothiophene intermediate.

    Reduction to Alcohol: The resulting product is then reduced to form the final compound, this compound. This reduction can be achieved using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane. This reaction typically involves hydrogenation using a catalyst such as palladium on carbon.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentanone.

    Reduction: Formation of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentane.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol
  • 2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
  • 2-[(3-Methylthiophen-2-yl)methyl]cyclopentan-1-ol

Uniqueness

2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to the presence of the chlorothiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

2-[(3-chlorothiophen-2-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H13ClOS/c11-8-4-5-13-10(8)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2

InChI Key

GVWSTNJSQNOWDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=C(C=CS2)Cl

Origin of Product

United States

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